molecular formula C14H12N2O2S B4200957 2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole

2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole

Cat. No. B4200957
M. Wt: 272.32 g/mol
InChI Key: SLIVHCYGGXCANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its diverse biological activities. This compound has been synthesized using various methods and has shown promising results in different research areas.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth. The compound may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been shown to induce apoptosis (cell death) in cancer cells. Additionally, it has exhibited antioxidant activity and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It has shown potential in various research areas, which makes it a valuable compound for screening assays. However, one limitation is the lack of information on its toxicity and safety profile. Further studies are needed to determine its potential side effects and optimal dosage.

Future Directions

There are several future directions for research on 2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine its efficacy and safety in animal models and human trials. Additionally, the compound's mechanism of action needs to be further elucidated to optimize its use in research. Another future direction is the development of new synthesis methods to improve the yield and purity of the compound.

Scientific Research Applications

2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole has potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also exhibited antibacterial and antifungal activity against various microorganisms.

properties

IUPAC Name

2-(furan-2-yl)-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-5-2-3-6-11(10)9-19-14-16-15-13(18-14)12-7-4-8-17-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIVHCYGGXCANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(2-furyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.